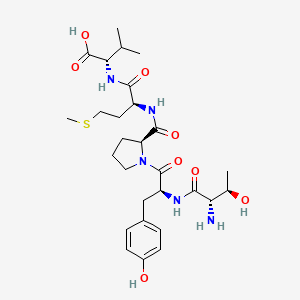

L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine

説明

L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine is a synthetic pentapeptide with the sequence Thr-Tyr-Pro-Met-Val. Its molecular formula is C₂₈H₄₃N₅O₈S, and its calculated molecular weight is 609.74 g/mol. Proline introduces conformational rigidity, while methionine contributes to redox sensitivity due to its thioether group. Tyrosine’s aromatic side chain may facilitate π-π stacking or receptor binding.

特性

CAS番号 |

920009-94-5 |

|---|---|

分子式 |

C28H43N5O8S |

分子量 |

609.7 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C28H43N5O8S/c1-15(2)23(28(40)41)32-24(36)19(11-13-42-4)30-25(37)21-6-5-12-33(21)27(39)20(31-26(38)22(29)16(3)34)14-17-7-9-18(35)10-8-17/h7-10,15-16,19-23,34-35H,5-6,11-14,29H2,1-4H3,(H,30,37)(H,31,38)(H,32,36)(H,40,41)/t16-,19+,20+,21+,22+,23+/m1/s1 |

InChIキー |

WEYPYLNBISZFQE-KGJIALSRSA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |

正規SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

L-スレオニル-L-チロシル-L-プロリル-L-メチオニル-L-バリンの合成には、通常、固相ペプチド合成(SPPS)が用いられます。この方法は、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を逐次的に付加することを可能にします。このプロセスには以下が含まれます。

活性化: 入ってくるアミノ酸のカルボキシル基は、HBTUやDICなどの試薬を用いて活性化されます。

カップリング: 活性化されたアミノ酸は、成長中のペプチド鎖のアミン基と反応します。

脱保護: アミノ酸の一時的な保護基は、さらにカップリングを可能にするために除去されます。

切断: 完了したペプチドは、トリフルオロ酢酸(TFA)などの強酸を用いて樹脂から切断されます。

工業生産方法

ペプチドの工業生産では、しばしば、SPPSプロセスを合理化する自動ペプチド合成装置が用いられます。これらの装置は、複数の反応を同時に処理することができ、効率と収率を向上させます。さらに、大規模生産には、より長いペプチドに対して、液相ペプチド合成(LPPS)が用いられることもあります。

化学反応の分析

科学研究における用途

L-スレオニル-L-チロシル-L-プロリル-L-メチオニル-L-バリンは、科学研究において様々な用途があります。

化学: ペプチド合成および修飾技術の研究のためのモデルペプチドとして使用されます。

生物学: タンパク質間相互作用と細胞シグナル伝達経路における役割について調査されています。

医学: 特にペプチドベースの薬剤の設計において、創薬における潜在的な治療用途があります。

産業: ペプチドベースの材料の製造や、分析技術における標準として使用されます。

科学的研究の応用

L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

作用機序

類似の化合物との比較

類似の化合物

独自性

L-スレオニル-L-チロシル-L-プロリル-L-メチオニル-L-バリンは、その特定のアミノ酸配列のためにユニークであり、独特の化学的および生物学的特性をもたらします。親水性(スレオニン、チロシン)と疎水性(プロリン、メチオニン、バリン)の残基の組み合わせにより、様々な分子標的と相互作用することが可能になり、研究や産業用途において汎用性があります。

類似化合物との比較

Sequence Length and Composition

The target pentapeptide is shorter than the heptapeptide (7 residues) and nonapeptide (9 residues) described in the evidence. Key differences include:

- L-Tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl-L-valine (Heptapeptide) : Incorporates tryptophan (aromatic, fluorescent) and two proline residues, which may induce structural kinks or rigidity. The absence of methionine reduces redox sensitivity compared to the target compound .

- L-Tyrosyl-L-methionyl-L-asparaginylglycyl-L-threonyl-L-methionyl-L-seryl-L-glutaminyl-L-valine (Nonapeptide): Contains two methionine residues (increasing oxidation risk), asparagine (polar), and glutamine (amide side chain), which enhance hydrophilicity. Its longer chain may enable more complex tertiary interactions .

Molecular Properties

| Compound Name | CAS Number | Sequence Length | Molecular Formula | Molecular Weight (g/mol) | Solubility (25°C) | Key Features |

|---|---|---|---|---|---|---|

| L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine | Not Provided | 5 | C₂₈H₄₃N₅O₈S | 609.74 (calc.) | Not Available | Single Met, Pro, Tyr |

| L-Tryptophyl-L-threonyl-L-tyrosyl-L-isoleucyl-L-prolyl-L-prolyl-L-valine | 652969-13-6 | 7 | Not Provided | Not Available | Not Available | Trp, Two Pro, No Met |

| L-Tyrosyl-L-methionyl-L-asparaginylglycyl-L-threonyl-L-methionyl-L-seryl-L-glutaminyl-L-valine | 154330-44-6 | 9 | C₄₂H₆₇N₁₁O₁₅S₂ | 1030.18 | 150 g/L | Two Met, Asn, Gln, High Solubility |

Functional Implications

- Solubility: The nonapeptide’s high solubility (150 g/L) is attributed to polar residues (Asn, Gln, Ser) and glycine’s flexibility. The target pentapeptide likely has moderate solubility due to Tyr’s hydroxyl group but may aggregate due to Val and Met hydrophobicity .

- Stability: The nonapeptide’s dual methionine residues increase susceptibility to oxidation compared to the target’s single Met. Proline’s presence in both compounds may reduce enzymatic degradation .

- Structural Complexity : The heptapeptide’s two prolines could stabilize β-turn structures, whereas the target’s single Pro may limit conformational constraints .

生物活性

L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine is a pentapeptide composed of five amino acids, each contributing to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula and weight of L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine are essential for understanding its interactions within biological systems. The specific sequence of amino acids influences its structural conformation and, consequently, its biological activity.

| Amino Acid | Position |

|---|---|

| Threonine | 1 |

| Tyrosine | 2 |

| Proline | 3 |

| Methionine | 4 |

| Valine | 5 |

1. Antimicrobial Properties

Research indicates that peptides similar to L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine exhibit antimicrobial activities. These peptides can disrupt microbial membranes, leading to cell lysis. The presence of hydrophobic amino acids such as valine and methionine enhances these properties by promoting interactions with lipid bilayers.

2. Immune Modulation

Peptides have been shown to modulate immune responses by interacting with receptors on immune cells. L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine may influence cytokine production and immune cell activation, potentially serving as an immunomodulatory agent in therapeutic contexts.

3. Signal Transduction

The compound may also play a role in cellular signaling pathways. Its amino acid composition allows it to interact with various receptors and enzymes, influencing processes such as apoptosis and cell proliferation. Understanding these interactions is crucial for elucidating its mechanism of action.

The mechanism of action for L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine involves several key processes:

- Receptor Binding : The peptide can bind to specific receptors on cell membranes, initiating signal transduction pathways.

- Enzyme Interaction : It may act as a competitive inhibitor or activator in enzymatic reactions, particularly those involving phosphorylation processes.

- Cell Membrane Interaction : The hydrophobic residues facilitate interaction with lipid bilayers, which can disrupt membrane integrity in microbial cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of peptides related to L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine.

Case Study 1: Antimicrobial Efficacy

A study demonstrated the antimicrobial efficacy of a peptide with a similar sequence against Staphylococcus aureus. The results showed a significant reduction in bacterial viability when exposed to the peptide, indicating its potential as an antimicrobial agent.

Case Study 2: Immune Response Modulation

In vitro experiments revealed that a peptide containing threonine and tyrosine residues enhanced the production of pro-inflammatory cytokines in macrophages. This suggests a role in modulating immune responses, which could be beneficial in treating infections or inflammatory diseases .

Potential Therapeutic Applications

Given its diverse biological activities, L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine holds promise for various therapeutic applications:

- Antimicrobial Treatments : Development of peptide-based antibiotics targeting resistant strains.

- Immunotherapy : Use in enhancing immune responses against tumors or infections.

- Signal Modulators : Potential application in conditions where modulation of apoptosis or cell proliferation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。